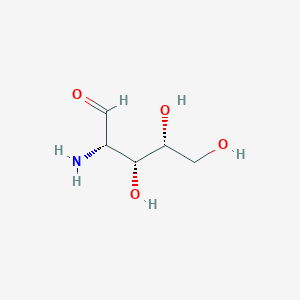
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal is a chiral amino sugar derivative It is a pentose sugar with an amino group at the second carbon and hydroxyl groups at the third, fourth, and fifth carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a keto sugar derivative. The reaction typically employs chiral catalysts or enzymes to ensure the correct stereochemistry at each chiral center .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their high selectivity and environmentally friendly nature. The use of genetically engineered microorganisms can further enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as amino alcohols, keto sugars, and substituted amino sugars.
Applications De Recherche Scientifique
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of (2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in glycosylation and other biochemical processes. It can also modulate the activity of certain proteins and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4R)-2-amino-3,4,5-trihydroxyhexanal: A similar compound with an additional carbon in the sugar backbone.
(2S,3R,4R)-2-amino-3,4,5-trihydroxybutanal: A shorter-chain analog with one less carbon.
(2S,3R,4R)-2-amino-3,4,5-trihydroxycyclopentane: A cyclic analog with similar functional groups.
Uniqueness
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry and functional group arrangement. This configuration allows it to participate in specific biochemical reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C5H11NO4 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4-,5-/m1/s1 |
Clé InChI |
RNZJRDIKDNXKIJ-UOWFLXDJSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H](C=O)N)O)O)O |
SMILES canonique |
C(C(C(C(C=O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


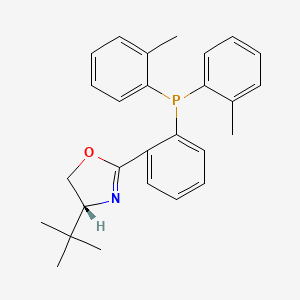
![(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate](/img/structure/B12849008.png)
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
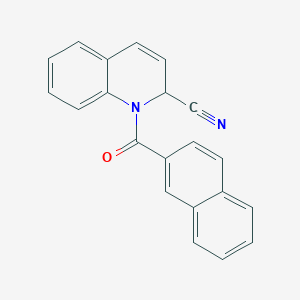
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)

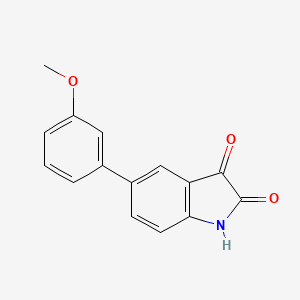
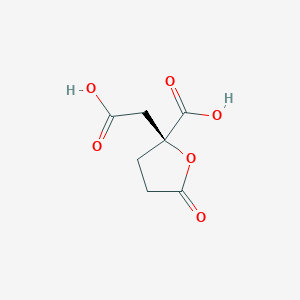
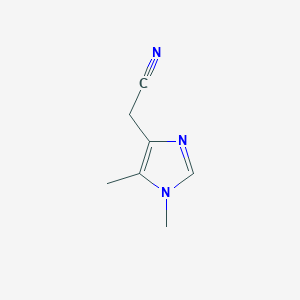
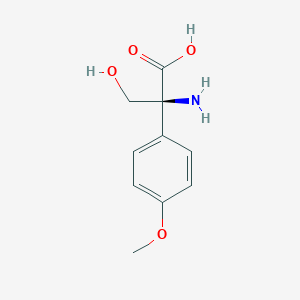

![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
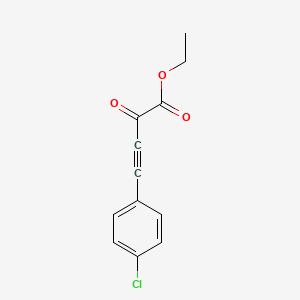
![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)
